molecular formula C16H19N3O3S2 B5988986 Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate

Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B5988986
M. Wt: 365.5 g/mol
InChI Key: RKLBKEHCTBIYFG-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a unique combination of thiophene, thiazole, and piperazine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with thiazole intermediates, followed by acylation with piperazine. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. The reaction temperature is usually maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiophene or thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted piperazine or thiazole compounds.

Scientific Research Applications

Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like ethyl 2-amino-4-phenylthiophene-3-carboxylate.

    Thiazole Derivatives: Compounds such as 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate.

    Piperazine Derivatives: Various substituted piperazines used in medicinal chemistry.

Uniqueness

Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is unique due to its combination of thiophene, thiazole, and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications, setting it apart from other similar compounds .

Properties

IUPAC Name

ethyl 4-[2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-2-22-16(21)19-7-5-18(6-8-19)14(20)10-12-11-24-15(17-12)13-4-3-9-23-13/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLBKEHCTBIYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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